molecular formula C8H9BrN2O2 B578710 Ethyl 6-amino-3-bromopicolinate CAS No. 1214332-35-0

Ethyl 6-amino-3-bromopicolinate

Cat. No. B578710
CAS RN: 1214332-35-0
M. Wt: 245.076
InChI Key: WCFSXWLYTRSYEV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3-bromopicolinate is an organic compound that is used in a variety of scientific research applications. It is a derivative of the pyridine family of compounds, and is a colorless, crystalline solid. This compound is synthesized in a laboratory setting, and its structure consists of a nitrogen atom, an ethyl group, and a bromine atom. The compound has been studied in a variety of biochemical and physiological experiments, and its effects are being further explored as its potential applications are being further developed.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Research shows the synthesis of substituted 6-bromoquinazolinones, highlighting the importance of brominated compounds in developing pharmacological agents with anti-inflammatory, analgesic, and antibacterial activities (Ch. Rajveer et al., 2010). This underscores the potential use of Ethyl 6-amino-3-bromopicolinate in synthesizing compounds with significant biological activities.

Anticancer and Enzyme Inhibition

Derivatives of bromophenols with cyclopropyl moiety, synthesized from reactions involving bromination, have shown effective inhibition against certain enzyme isoforms and demonstrated potential as anticancer agents. This suggests that compounds structurally related to this compound might possess significant biological activities, including anticancer properties (M. Boztaş et al., 2019).

Neuroprotective Properties

Studies on compounds like Ethyl 5-Amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), although not directly this compound, highlight the potential of ethylated and amino-substituted compounds in reducing cell death induced by various compounds. This points towards the application of this compound in synthesizing neuroprotective agents (Camilo Orozco et al., 2004).

Chemical Synthesis and Molecular Design

This compound may also serve as a precursor in the chemical synthesis of complex molecules. For instance, the preparation of oligopyridines with carboxylate and bromomethyl groups demonstrates the utility of brominated and carboxylated intermediates in constructing molecules with potential applications in materials science and catalysis (S. Bedel et al., 2002).

properties

IUPAC Name

ethyl 6-amino-3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFSXWLYTRSYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716635
Record name Ethyl 6-amino-3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214332-35-0
Record name Ethyl 6-amino-3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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